molecular formula C14H10Cl2N4O2S B13091606 2-((5-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

2-((5-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

Cat. No.: B13091606
M. Wt: 369.2 g/mol
InChI Key: XSZCCRCNZZIUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining 1,3,4-oxadiazole and 4,5-dichloroimidazole moieties linked via a methylthio bridge to a phenylethanone group.

Properties

Molecular Formula

C14H10Cl2N4O2S

Molecular Weight

369.2 g/mol

IUPAC Name

2-[[5-[(4,5-dichloroimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C14H10Cl2N4O2S/c15-12-13(16)20(8-17-12)6-11-18-19-14(22-11)23-7-10(21)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

XSZCCRCNZZIUBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CN3C=NC(=C3Cl)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Substituent Effects on Physicochemical Properties

    Compound Name Imidazole Substituents Oxadiazole Linker Key Properties
    Target Compound 4,5-Dichloro Methylthio Higher electronegativity; potential for enhanced bioactivity and stability
    2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone 5-Methyl, 2-phenyl Methylthio Crystallographically characterized (monoclinic, P2₁/c); 76% yield
    4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl, nitro N/A mp 120°C; synthesized via SOCl₂ chlorination
    2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone 2-Chlorobenzimidazole N/A CAS 23085-45-2; ChemSpider ID 17692

    Key Observations :

    • Electron-withdrawing groups (e.g., Cl, NO₂) increase reactivity and may enhance binding to biological targets.
    • Methyl/phenyl groups improve lipophilicity, aiding membrane penetration but reducing solubility .

    Crystallographic and Spectroscopic Data

    • Methyl-phenyl analog: Crystal system = monoclinic, Space group = P2₁/c, Bond lengths = 1.741–1.782 Å (C-S) .
    • Nitroimidazole derivatives : NMR shifts at δ 2.51 (CH₃), 7.45–7.76 (aromatic protons) .
    • The target compound’s dichloro substituents are expected to alter crystal packing and NMR signals (e.g., downfield shifts for Cl-protons).

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.